molecular formula C12H8Br2F2N2 B12839037 4,4'-Dibromo-5,5'-difluoro-[1,1'-biphenyl]-2,2'-diamine

4,4'-Dibromo-5,5'-difluoro-[1,1'-biphenyl]-2,2'-diamine

Cat. No.: B12839037
M. Wt: 378.01 g/mol
InChI Key: ZILSCOHVJFGIOB-UHFFFAOYSA-N
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Description

4,4’-Dibromo-5,5’-difluoro-[1,1’-biphenyl]-2,2’-diamine is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of bromine and fluorine atoms attached to the biphenyl core, along with amino groups. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dibromo-5,5’-difluoro-[1,1’-biphenyl]-2,2’-diamine typically involves the following steps:

    Bromination: The biphenyl core is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Fluorination: The brominated biphenyl is then subjected to fluorination using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

4,4’-Dibromo-5,5’-difluoro-[1,1’-biphenyl]-2,2’-diamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.

    Coupling Reactions: The amino groups can participate in coupling reactions to form larger molecules or polymers.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce quinones or hydroquinones, respectively.

Scientific Research Applications

4,4’-Dibromo-5,5’-difluoro-[1,1’-biphenyl]-2,2’-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 4,4’-Dibromo-5,5’-difluoro-[1,1’-biphenyl]-2,2’-diamine involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms, along with the amino groups, can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dibromooctafluorobiphenyl: Similar in structure but with more fluorine atoms.

    4,4’-Difluorobiphenyl: Lacks the bromine and amino groups.

    4,4’-Dibromobiphenyl: Lacks the fluorine and amino groups.

Uniqueness

4,4’-Dibromo-5,5’-difluoro-[1,1’-biphenyl]-2,2’-diamine is unique due to the combination of bromine, fluorine, and amino groups on the biphenyl core. This unique combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H8Br2F2N2

Molecular Weight

378.01 g/mol

IUPAC Name

2-(2-amino-4-bromo-5-fluorophenyl)-5-bromo-4-fluoroaniline

InChI

InChI=1S/C12H8Br2F2N2/c13-7-3-11(17)5(1-9(7)15)6-2-10(16)8(14)4-12(6)18/h1-4H,17-18H2

InChI Key

ZILSCOHVJFGIOB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)Br)N)C2=CC(=C(C=C2N)Br)F

Origin of Product

United States

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